Liposome

Description

Properties

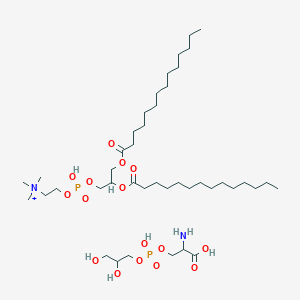

Molecular Formula |

C42H87N2O16P2+ |

|---|---|

Molecular Weight |

938.1 g/mol |

IUPAC Name |

2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid;2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C36H72NO8P.C6H14NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2;7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h34H,6-33H2,1-5H3;4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/p+1 |

InChI Key |

QJXMNTADRISWDL-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |

Synonyms |

Liposome Liposome, Ultra-deformable Liposome, Ultradeformable Liposomes Liposomes, Ultra deformable Liposomes, Ultra-deformable Liposomes, Ultradeformable Niosome Niosomes Transferosome Transferosomes Ultra-deformable Liposome Ultra-deformable Liposomes Ultradeformable Liposome Ultradeformable Liposomes |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Liposome Self-Assembly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the spontaneous self-assembly of liposomes, the cornerstone of their utility in advanced drug delivery systems. Understanding these core concepts is paramount for the rational design and optimization of liposomal formulations for therapeutic and diagnostic applications.

Introduction: The Spontaneous Nature of Liposome Formation

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which form spontaneously when phospholipids are dispersed in an aqueous environment.[1] This self-assembly is not a random process but is governed by a delicate interplay of thermodynamic forces and the intrinsic properties of the constituent lipid molecules. The primary impetus for this remarkable organization is the amphiphilic nature of phospholipids, which possess a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[2] When hydrated, these molecules arrange themselves to minimize the energetically unfavorable interactions between their hydrophobic tails and water, leading to the formation of a closed, thermodynamically stable bilayer structure.[3]

This guide will explore the key driving forces behind this phenomenon, the influence of lipid composition and other molecules, and provide practical insights into the experimental methodologies used to prepare and characterize these versatile nanocarriers.

The Driving Forces of this compound Self-Assembly

The formation of a lipid bilayer is a complex process driven by several non-covalent interactions. These forces work in concert to achieve the most energetically favorable arrangement of lipid molecules in an aqueous medium.

The Hydrophobic Effect: The Primary Architect

The hydrophobic effect is the principal driving force behind the self-assembly of lipids into bilayers.[4][5] It is not an attractive force between nonpolar molecules themselves, but rather a consequence of the thermodynamic properties of water. When nonpolar hydrocarbon tails of phospholipids are exposed to water, they disrupt the hydrogen-bonding network of water molecules, forcing them into a more ordered, cage-like structure around the hydrophobic chains.[6] This ordering of water molecules results in a decrease in the entropy of the system, which is thermodynamically unfavorable.

To maximize the entropy of the system, the hydrophobic tails aggregate and sequester themselves away from the aqueous environment, minimizing their contact with water molecules.[5][6] This allows the water molecules to return to a more disordered, higher entropy state. The formation of a closed bilayer is the most effective way for diacyl-chain phospholipids to achieve this sequestration, creating a continuous, self-sealing structure that shields the hydrophobic core from the surrounding water.[4]

Van der Waals Forces: Stabilizing the Core

Once the hydrophobic tails are shielded from water within the bilayer, they are brought into close proximity, allowing for weak, short-range attractive forces to come into play. These van der Waals forces, arising from temporary fluctuations in electron density, contribute significantly to the stability and cohesion of the lipid bilayer.[7][8] The collective effect of these numerous, albeit individually weak, interactions helps to pack the fatty acid tails closely together, influencing the fluidity and permeability of the membrane.[8] The strength of these interactions is dependent on the length and saturation of the acyl chains; longer and more saturated chains exhibit stronger van der Waals forces, leading to a more ordered and rigid membrane.[9]

Electrostatic and Hydrogen Bonding Interactions: The Role of the Headgroups

The hydrophilic headgroups of phospholipids interact favorably with the surrounding water molecules and with each other through electrostatic and hydrogen bonding interactions.[6] These interactions help to stabilize the outer and inner surfaces of the bilayer, ensuring its proper orientation in the aqueous environment. The nature of the headgroup (e.g., its charge) can significantly influence the properties of the this compound. For instance, charged headgroups can lead to electrostatic repulsion between adjacent lipids, affecting the packing density and overall stability of the bilayer. These electrostatic interactions can be modulated by the pH and ionic strength of the surrounding medium.

The Influence of Molecular Structure and Composition

The specific characteristics of the constituent lipids and the inclusion of other molecules like cholesterol play a crucial role in determining the final properties of the self-assembled liposomes.

The Critical Packing Parameter: Predicting Molecular Geometry

The shape of the self-assembled lipid aggregate can be predicted by the critical packing parameter (CPP), a dimensionless number defined as:

CPP = v / (a0 * lc)

where:

-

v is the volume of the hydrophobic tail(s)

-

a0 is the optimal area of the hydrophilic headgroup

-

lc is the critical length of the hydrophobic tail(s)

The value of the CPP dictates the preferred geometry of the lipid assembly:

-

CPP < 1/3: Conical shape, favors the formation of spherical micelles.

-

1/3 < CPP < 1/2: Truncated cone shape, favors the formation of cylindrical micelles.

-

1/2 < CPP ≤ 1: Cylindrical shape, favors the formation of planar bilayers (lamellar phase), which can close to form vesicles (liposomes).

-

CPP > 1: Inverted cone shape, favors the formation of inverted micelles (hexagonal HII phase).

For most diacyl phospholipids, the CPP is between 0.5 and 1, predisposing them to form the bilayer structures necessary for this compound formation.

Quantitative Data on Phospholipid Properties

The choice of phospholipid is a critical determinant of this compound properties. Key parameters include the critical micelle concentration (CMC) and the phase transition temperature (Tc).

Table 1: Critical Micelle Concentration (CMC) of Common Phospholipids

| Phospholipid | Abbreviation | CMC | Conditions |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | ~0.46 nM | In water |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | ~1.27 x 10-9 M | In PBS |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 50 - 150 µM | In oil, at room temperature and 45°C |

| 1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine | POPC | In the nanomolar range | In aqueous solution |

Note: CMC values can vary significantly depending on the experimental conditions such as temperature, pH, and ionic strength.

Table 2: Phase Transition Temperatures (Tc) of Common Phospholipids

| Phospholipid | Abbreviation | Tc (°C) |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 41.4 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 55.0 |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | -20.0 |

The phase transition temperature is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, disordered liquid-crystalline phase.[9]

The Role of Cholesterol: A Modulator of Membrane Properties

Cholesterol is a crucial component in many liposomal formulations, where it acts as a "fluidity buffer." It intercalates between phospholipid molecules, with its rigid sterol ring interacting with the hydrocarbon tails and its small hydroxyl group positioned near the hydrophilic headgroups. The inclusion of cholesterol has several significant effects on the properties of the lipid bilayer, which are summarized in the table below.

Table 3: Quantitative Effects of Cholesterol on Lipid Bilayers

| Property | Effect of Increasing Cholesterol Concentration | Quantitative Example |

| Bilayer Thickness | Increases | For SOPC bilayers at 303 K, thickness increases from ~4.08 nm (0 mol%) to ~4.7 nm (47 mol%).[6] |

| Area per Lipid | Decreases (Condensing Effect) | For DMPC bilayers, the area per lipid decreases significantly upon addition of cholesterol, especially near the Tm. |

| Permeability | Decreases | For POPC bilayers, permeability to CO2 decreases by an order of magnitude from 0 to 60 mol% cholesterol.[2] |

| Acyl Chain Order | Increases | The order parameter of the lipid tails increases significantly with up to ~30 mol% cholesterol. |

Visualizing the Principles of this compound Self-Assembly

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound self-assembly.

Caption: Interplay of driving forces in this compound self-assembly.

Caption: Influence of the Critical Packing Parameter on lipid structure.

Experimental Protocols for this compound Preparation and Characterization

The following sections provide detailed methodologies for key experiments involved in the creation and analysis of liposomes.

This compound Preparation: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized.

Methodology:

-

Lipid Dissolution: Dissolve the desired lipids (and cholesterol, if applicable) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent under reduced pressure using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2-3 hours to remove any residual solvent.

-

Hydration: Add an aqueous buffer (which can contain a hydrophilic drug for encapsulation) to the flask. The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

-

Vesicle Formation: Agitate the flask by gentle rotation or vortexing. The lipid film will swell and hydrate, forming MLVs.

This compound Sizing: Sonication and Extrusion

Sonication:

-

Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. Apply short bursts of sonication, interspersed with cooling periods in an ice bath to prevent lipid degradation. This method typically produces small unilamellar vesicles (SUVs).

-

Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. This method is less disruptive and is also used to produce SUVs.

Extrusion:

-

Extruder Assembly: Assemble a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Temperature Control: Heat the extruder to a temperature above the Tc of the lipids.

-

Extrusion Process: Load the MLV suspension into a gas-tight syringe and pass it through the extruder into a second syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).

Caption: A typical workflow for this compound preparation and characterization.

This compound Characterization: DLS and TEM

Dynamic Light Scattering (DLS):

-

Sample Preparation: Dilute the this compound suspension in an appropriate buffer to a suitable concentration for DLS analysis.

-

Measurement: Place the sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

-

Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the liposomes. The polydispersity index (PDI) provides a measure of the size distribution, and zeta potential measurements can determine the surface charge.

Transmission Electron Microscopy (TEM):

-

Sample Preparation (Negative Staining):

-

Place a drop of the this compound suspension onto a carbon-coated copper grid.

-

After a brief incubation, blot off the excess liquid.

-

Apply a drop of a heavy metal stain (e.g., uranyl acetate or phosphotungstic acid) to the grid.

-

Blot off the excess stain and allow the grid to air dry.

-

-

Imaging: Insert the prepared grid into the TEM. The electron-dense stain will surround the liposomes, allowing for the visualization of their morphology, size, and lamellarity. Cryo-TEM can also be used to visualize liposomes in a near-native, hydrated state.

Conclusion

The self-assembly of liposomes is a fascinating and powerful phenomenon driven by fundamental thermodynamic principles. A thorough understanding of the hydrophobic effect, van der Waals forces, electrostatic interactions, and the influence of molecular geometry is essential for any researcher or professional working in the field of drug delivery. By carefully selecting the lipid composition, incorporating modulators like cholesterol, and employing precise preparation and characterization techniques, it is possible to engineer liposomal systems with tailored properties for a wide range of biomedical applications. This guide provides a foundational understanding of these principles and methodologies, serving as a valuable resource for the development of next-generation liposomal therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 5. Solubilization of DMPC and DPPC vesicles by detergents below their critical micellization concentration: high-sensitivity differential scanning calorimetry, Fourier transform infrared spectroscopy and freeze-fracture electron microscopy reveal two interaction sites of detergents in vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Liposome Structure and Lipid Composition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of liposome technology, focusing on the core principles of their structure, lipid composition, and the experimental methodologies used in their development and characterization.

Core Concepts of this compound Structure

Liposomes are artificially prepared spherical vesicles composed of one or more lipid bilayers, which are microscopic and can encapsulate a variety of substances.[1][2][3] Their structure mimics that of natural cell membranes, making them highly biocompatible and effective as drug delivery vehicles.[2][3]

The fundamental component of a this compound is the phospholipid bilayer. Phospholipids are amphipathic molecules with a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.[1] When hydrated, these lipids self-assemble into a bilayer structure, shielding the hydrophobic tails from the aqueous environment and forming a closed, spherical vesicle. This structure allows for the encapsulation of hydrophilic drugs in the aqueous core and lipophilic drugs within the lipid bilayer itself.[3]

Liposomes are classified based on their size and the number of lipid bilayers (lamellarity):

-

Small Unilamellar Vesicles (SUVs): 20-100 nm in diameter with a single lipid bilayer.

-

Large Unilamellar Vesicles (LUVs): Greater than 100 nm in diameter with a single lipid bilayer.

-

Multilamellar Vesicles (MLVs): Greater than 500 nm, consisting of multiple concentric lipid bilayers.[4]

The Influence of Lipid Composition on this compound Properties

The physicochemical properties of liposomes, including their size, charge, stability, and drug release characteristics, are critically influenced by their lipid composition.[2] Careful selection of lipids is therefore paramount in the design of liposomes for specific therapeutic applications.

Phospholipids

Phospholipids form the primary structural component of the this compound bilayer. The choice of phospholipid affects the rigidity and permeability of the membrane. Key characteristics of phospholipids that influence these properties are the length and saturation of their acyl chains and the nature of their headgroup. The phase transition temperature (Tc) is a critical parameter, representing the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.[5][6] Liposomes formulated with lipids that have a high Tc are generally more stable and exhibit lower drug leakage.[5]

Cholesterol

Cholesterol is a crucial component in many this compound formulations, acting as a "fluidity buffer."[7] Its incorporation into the phospholipid bilayer modulates membrane fluidity, reduces permeability to water-soluble molecules, and enhances stability in the presence of biological fluids like blood plasma.[7] The amount of cholesterol significantly impacts vesicle size, encapsulation efficiency, and drug retention.[7]

Charged Lipids and PEGylation

The surface charge of liposomes can be modified by including charged lipids, such as cationic lipids (e.g., DOTAP) or anionic lipids (e.g., phosphatidylserine). Surface charge plays a significant role in the interaction of liposomes with cells and their overall stability.[8]

"Stealth" liposomes are created by incorporating polyethylene glycol (PEG)-conjugated lipids into the bilayer.[3] This PEGylated surface creates a hydrophilic barrier that reduces recognition by the immune system, thereby prolonging circulation time in the bloodstream.[3]

Quantitative Data on this compound Formulations

The following tables summarize the impact of lipid composition on the key physicochemical properties of liposomes.

Table 1: Influence of Lipid Composition on this compound Size and Polydispersity Index (PDI)

| Lipid Composition (molar ratio) | Preparation Method | Average Size (nm) | Polydispersity Index (PDI) | Reference |

| DSPC:Cholesterol (2:1) | Thin-film hydration, extrusion | ~45 | Not Specified | [3] |

| HSPC:Cholesterol:MPEG-DSPE (56:38:5) | Not Specified | Not Specified | Not Specified | [3] |

| POPC:Cholesterol:DSPE-PEG | Microfluidics | 30.1 - 51.6 | Not Specified | [7] |

| DPPC | Sonication, extrusion | 166 ± 2 | 0.089 - 0.123 | [5] |

| DPPC:Cholesterol (varying ratios) | Sonication, extrusion | 166 ± 2 to 190 ± 2 | 0.089 to 0.123 | [5] |

| 12:0 Diether PC:Cholesterol (70:30) | Not Specified | Not Specified | Not Specified | [8] |

| DPPC Liposomes | Not Specified | 84.9 - 222 | Not Specified | [4] |

| PEGylated DPPC Liposomes | Not Specified | 70.4 - 121.3 | Not Specified | [4] |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; MPEG-DSPE: N-(carbonyl-methoxypolyethylene glycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.

Table 2: Impact of Lipid Composition on Encapsulation Efficiency (EE%)

| Lipid Composition | Drug | EE% | Reference |

| POPC:Cholesterol (varying ratios) | THC | 72% - 88% | [7] |

| Lipids with long acyl chains | Glibenclamide | Enhanced | [5] |

| Lipids with high unsaturation | Glibenclamide | Lower | [5] |

| Increasing Cholesterol | Glibenclamide | Decreased | [5] |

| Phospholipid liposomes | Gemcitabine | 72.2% | [9] |

| β-sitosterol containing liposomes | Gemcitabine | 66.7% | [9] |

| Ergosterol containing liposomes | Gemcitabine | 62.9% | [9] |

Table 3: Phase Transition Temperatures (Tc) of Common Phospholipids

| Phospholipid | Abbreviation | Acyl Chain | Tc (°C) |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | 41 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 55 |

| 1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine | POPC | 16:0/18:1 | -2 |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | -17 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | 24 |

Data compiled from multiple sources.[6][10]

Experimental Protocols

This compound Preparation: Thin-Film Hydration Followed by Extrusion

This is one of the most common methods for preparing liposomes in a laboratory setting.[11][12]

Materials:

-

Lipids (e.g., DSPC, Cholesterol)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder device

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for several hours to remove any residual solvent.[]

-

-

Hydration:

-

Hydrate the dried lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[]

-

Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membranes (e.g., two stacked 100 nm membranes).

-

Pre-heat the extruder to a temperature above the Tc of the lipids.[14]

-

Transfer the MLV suspension to a syringe and connect it to the extruder.

-

Pass the lipid suspension through the membranes into a second syringe. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.[14]

-

Determination of Encapsulation Efficiency by HPLC

This protocol outlines a general method for determining the percentage of a drug that is successfully encapsulated within liposomes.

Materials:

-

Drug-loaded this compound suspension

-

Mobile phase for HPLC

-

HPLC system with a suitable column (e.g., C18) and detector

-

Method for separating free drug from liposomes (e.g., size exclusion chromatography, centrifugation, or a column-switching HPLC system)[][15]

Procedure:

-

Separation of Free Drug:

-

Separate the unencapsulated (free) drug from the this compound-encapsulated drug. A common method is to use a column-switching HPLC system where a pre-column traps the free drug while allowing the liposomes to pass through.[16]

-

-

Quantification of Free Drug:

-

Inject a known volume of the this compound suspension (or the fraction containing the free drug after separation) into the HPLC system.

-

Determine the concentration of the free drug by comparing the peak area to a standard curve of the drug.

-

-

Quantification of Total Drug:

-

To determine the total drug concentration, disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol or isopropanol) to the this compound suspension.

-

Inject a known volume of the disrupted this compound solution into the HPLC system and determine the total drug concentration.

-

-

Calculation of Encapsulation Efficiency (EE%):

-

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

Cellular Uptake of Liposomes: Signaling Pathways and Workflows

The therapeutic efficacy of liposomal drug delivery systems is highly dependent on their interaction with and uptake by target cells. The primary mechanisms of cellular internalization are endocytosis and membrane fusion.

Major Endocytic Pathways

a) Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of many receptors and their bound ligands, including targeted liposomes.[17] The process is initiated by the assembly of clathrin and adaptor proteins on the inner surface of the plasma membrane, leading to the formation of a clathrin-coated pit.[17] The pit invaginates and is eventually pinched off by the GTPase dynamin to form a clathrin-coated vesicle, which then traffics into the cell.[18]

b) Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol, sphingolipids, and the protein caveolin. This pathway is involved in the uptake of certain molecules and viruses. The internalization process is also dependent on dynamin for vesicle scission.

c) Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and solutes into large vesicles called macropinosomes.[16] It is initiated by actin-driven membrane ruffling and does not involve coat proteins like clathrin.[16]

Signaling Pathway Diagrams (Graphviz)

Caption: Clathrin-Mediated Endocytosis Pathway for Targeted Liposomes.

Caption: Caveolae-Mediated Endocytosis Pathway.

Caption: Macropinocytosis Pathway for this compound Uptake.

Experimental Workflow for Cellular Uptake Analysis

This workflow outlines the key steps for quantifying this compound uptake by cells using flow cytometry.[11]

Caption: Workflow for this compound Cellular Uptake Assay via Flow Cytometry.

References

- 1. researchgate.net [researchgate.net]

- 2. jcamech.ut.ac.ir [jcamech.ut.ac.ir]

- 3. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive analysis of this compound formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Systematic Approach for this compound and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 14. Macropinocytosis: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective endocytic uptake of targeted liposomes occurs within a narrow range of this compound diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Cholesterol in Modulating Liposome Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of cholesterol in modulating the fluidity of liposome membranes. Understanding this relationship is paramount for the rational design of liposomal drug delivery systems, as membrane fluidity significantly impacts vesicle stability, drug retention, and interaction with biological systems. This document provides a comprehensive overview of the underlying biophysical principles, quantitative data from key experiments, detailed experimental protocols, and visual representations of core concepts.

The Condensing Effect and Dual Functionality of Cholesterol

Cholesterol is an essential component of mammalian cell membranes and, by extension, a crucial excipient in many liposomal formulations.[1][2][3] Its rigid, planar steroid ring structure and amphipathic nature—possessing a hydrophilic hydroxyl head group and a hydrophobic tail—allow it to intercalate between phospholipid molecules within the bilayer.[1][2] This intercalation has a profound, temperature-dependent impact on the physical state of the membrane, a phenomenon often referred to as the "condensing effect."[4][5][6][7]

At temperatures above the phospholipid's gel-to-liquid crystalline phase transition temperature (T_m), the membrane is in a fluid, liquid-disordered (Ld) state. In this phase, the acyl chains of the phospholipids are mobile and disordered. The presence of cholesterol restricts this movement.[2][8] Its rigid ring structure interacts with the hydrocarbon chains of the phospholipids, leading to a more ordered and tightly packed arrangement, known as the liquid-ordered (Lo) phase.[9][10][11] This results in a decrease in membrane fluidity and permeability.[1][12][13]

Conversely, at temperatures below the T_m, the phospholipid acyl chains are in a tightly packed, gel-like state. Here, cholesterol disrupts the highly ordered packing of the saturated fatty acid chains, preventing them from crystallizing.[2][14] This action effectively increases the fluidity of the membrane in the gel state.[8]

This bidirectional regulation ensures that membranes maintain an optimal level of fluidity across a range of temperatures, preventing them from becoming too rigid or too fluid.[1][14]

Quantitative Impact of Cholesterol on Membrane Properties

The inclusion of cholesterol in this compound formulations leads to measurable changes in several key biophysical parameters. The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of cholesterol.

Table 1: Effect of Cholesterol on Membrane Order and Packing

| Cholesterol (mol%) | Technique | Lipid System | Parameter | Observed Effect | Reference(s) |

| 0 - 40 | Nearest-Neighbor Recognition | DPPC | Equilibrium Constant (K) | Increased from ~4 to ~9.5, indicating reduced compactness. | [4][7] |

| Increasing | X-ray Lamellar Diffraction | Various PCs | Phosphate-to-Phosphate Distance | Monotonic increase until a maximum is reached. | [5] |

| Increasing | Electron Spin Resonance (ESR) | DPPC | Order Parameter (S) | Increase, indicating decreased fluidity. | [12][15] |

| Increasing | Molecular Dynamics | DPPC | Area per Lipid | Decrease, confirming the condensing effect. | [10][16] |

Table 2: Effect of Cholesterol on this compound Permeability

| Cholesterol (mol%) | Permeating Molecule | Lipid System | Observation | Reference(s) |

| 0 - 50 | Sulforhodamine B (SRB) | DPPC | Release decreased significantly with increasing cholesterol. | [12][17] |

| Increasing | Small, water-soluble molecules | General | Reduced permeability. | [1][13][18] |

Table 3: Effect of Cholesterol on this compound Size

| Cholesterol (mol%) | Lipid System | Observation | Reference(s) |

| 0 - 30 | DPPC | Gradual increase in mean vesicle size from 220 to 472 nm. | [17] |

| 7.5 - 37.5 (mg) | Phospholipid | Increase in mean particle size from 313 nm to 422 nm. | [13] |

| Increasing | POPC/DSPE-PEG | This compound size increased from 30.1 nm to 51.6 nm. | [19] |

Experimental Protocols for Measuring Membrane Fluidity

The modulation of this compound membrane fluidity by cholesterol can be quantified using several well-established biophysical techniques. Detailed protocols for three key methods are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers.[20][21][22] It measures the heat flow associated with the phase transition of the lipids from the gel to the liquid-crystalline state. The inclusion of cholesterol broadens and eventually eliminates this phase transition peak, indicating the formation of the liquid-ordered phase.

Experimental Protocol:

-

This compound Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) with varying molar ratios of phospholipid to cholesterol (e.g., 100:0, 90:10, 70:30, 50:50). The thin-film hydration method followed by extrusion is a common approach.

-

Sample Preparation: Transfer a precise amount of the this compound suspension (typically 10-20 µL of a 1-10 mM lipid concentration) into a DSC sample pan. The reference pan should be filled with the same volume of the buffer used for this compound preparation.[23]

-

DSC Analysis:

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a temperature below the expected T_m of the pure phospholipid.

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature above the T_m.[23]

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram to determine the T_m and the enthalpy (ΔH) of the transition. The broadening of the peak and the decrease in ΔH with increasing cholesterol concentration are indicative of increased interaction and ordering of the lipid bilayer.

Fluorescence Anisotropy

Fluorescence anisotropy (or fluorescence polarization) measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[24][25][26] A decrease in the probe's rotational freedom, corresponding to a decrease in membrane fluidity, results in a higher anisotropy value. Probes such as 1,6-diphenyl-1,3,5-hexatriene (DPH) and Laurdan are commonly used.[25][26][27]

Experimental Protocol:

-

This compound Preparation: Prepare LUVs with the desired lipid and cholesterol composition.

-

Probe Incorporation:

-

Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol or Laurdan in DMF).[27]

-

Add a small aliquot of the probe stock solution to the this compound suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.

-

Incubate the mixture at a temperature above the T_m of the lipids for at least 30 minutes to ensure complete incorporation of the probe into the bilayer.[26]

-

-

Fluorescence Measurement:

-

Transfer the labeled this compound suspension to a quartz cuvette.

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH, ~350 nm for Laurdan).[24][27]

-

Measure the fluorescence emission intensity parallel (I_vv) and perpendicular (I_vh) to the excitation plane at the probe's emission wavelength (e.g., ~430 nm for DPH, dual wavelengths of 440 nm and 490 nm for Laurdan GP calculation).[7][24]

-

-

Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the following equation:

-

r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh)

-

Where G is the grating correction factor of the instrument.

-

For Laurdan, the Generalized Polarization (GP) is calculated as: GP = (I_440 - I_490) / (I_440 + I_490).[7]

-

An increase in 'r' or GP value corresponds to a decrease in membrane fluidity.

-

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance or EPR) spectroscopy utilizes spin-labeled molecules, typically fatty acids with a nitroxide radical (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid), to probe the local molecular dynamics at different depths within the membrane.[12][28][29] The shape of the ESR spectrum provides information about the mobility and orientation of the spin label, which reflects the fluidity of its environment.

Experimental Protocol:

-

This compound Preparation: Prepare MLVs or LUVs with the desired lipid and cholesterol composition.

-

Spin Label Incorporation:

-

Prepare a stock solution of the spin label (e.g., 5-DSA in chloroform or ethanol).[28]

-

Incorporate the spin label into the lipid mixture before this compound formation, typically at a concentration of 1 mol%.

-

-

ESR Measurement:

-

Transfer the spin-labeled this compound suspension into a thin glass capillary tube.

-

Place the capillary tube into the ESR spectrometer's resonant cavity.

-

Record the ESR spectrum at a controlled temperature.

-

-

Data Analysis:

-

From the spectrum, determine the outermost (2A_max) and innermost (2A_min) hyperfine splitting values.

-

Calculate the order parameter (S) using the appropriate formula, which depends on the orientation of the nitroxide radical. A higher order parameter indicates a more ordered, less fluid membrane.[15]

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the core concepts and experimental workflows discussed in this guide.

Caption: Dual role of cholesterol in modulating membrane fluidity at different temperatures.

Caption: Experimental workflow for fluorescence anisotropy measurement of membrane fluidity.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Cholesterol and Lipid Rafts

In multicomponent lipid systems, cholesterol plays a pivotal role in the formation of specialized membrane microdomains known as lipid rafts.[9][30][31][32] These are small, dynamic, and ordered domains enriched in cholesterol and sphingolipids, which are surrounded by a more fluid, disordered lipid environment.[11][30] The formation of these liquid-ordered (Lo) phase domains within a liquid-disordered (Ld) phase is a direct consequence of the preferential interactions between cholesterol and saturated lipid acyl chains.[9][11] The existence of lipid rafts has significant implications for cell signaling, protein trafficking, and viral entry, and the principles of their formation in model this compound systems provide valuable insights into these complex biological processes.[9][31]

Conclusion

Cholesterol is a potent modulator of this compound membrane fluidity, exhibiting a dual functionality that is dependent on the temperature and the initial phase state of the lipid bilayer. Its ability to order fluid membranes and disorder gel-phase membranes is a critical factor in the design of stable and functional liposomal drug delivery vehicles. By carefully controlling the cholesterol content, researchers can fine-tune the biophysical properties of liposomes to optimize drug loading, prevent premature leakage, and enhance their therapeutic efficacy. The experimental techniques outlined in this guide provide robust methods for quantifying these effects, enabling a data-driven approach to this compound formulation development.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. LabXchange [labxchange.org]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. centraliens-lyon.net [centraliens-lyon.net]

- 18. researchgate.net [researchgate.net]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. hitachi-hightech.com [hitachi-hightech.com]

- 25. DPH Probe Method for this compound-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 30. en.wikipedia.org [en.wikipedia.org]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Dawn of Drug Delivery: A Historical and Technical Perspective on Alec Bangham's Discovery of Liposomes

A pivotal moment in the history of drug delivery and membrane biophysics occurred in the early 1960s at the Babraham Institute in Cambridge, UK. It was there that British haematologist Dr. Alec Douglas Bangham, in a serendipitous discovery, first described the formation of what would come to be known as liposomes. This in-depth technical guide explores the historical context of this discovery and provides a detailed look at the key experiments that laid the foundation for liposome technology, a field that continues to have a profound impact on drug development and biomedical research.

Initially conceived as a model system to study the lipid bilayers of cell membranes, the potential of these microscopic vesicles as drug carriers was soon recognized.[1] Bangham's work, conducted with his colleagues R.W. Horne, M.M. Standish, and J.C. Watkins, not only provided the first tangible evidence for the bilayer structure of the cell membrane but also opened the door to a new era of targeted therapeutics.[2][3]

The Serendipitous Observation: A Closer Look

The discovery of liposomes was not the result of a direct search for a drug delivery vehicle, but rather an unexpected observation during an unrelated experiment. In 1961, while investigating the properties of phospholipids and their role in blood clotting, Bangham and Horne used a new electron microscope at the Babraham Institute.[4] To visualize a dried preparation of phospholipids, they employed a technique known as negative staining.[5][6] To their surprise, the resulting micrographs revealed that the phospholipids had spontaneously arranged themselves into a series of closed, concentric lamellar structures, resembling miniature onions.[5][6] These structures, initially termed "multilamellar smectic mesophases" or "banghasomes," were later given the more accessible name "liposomes" by Gerald Weissmann.[4]

This observation was groundbreaking because it demonstrated that amphipathic lipid molecules, when dispersed in an aqueous environment, could self-assemble into ordered, bilayered structures that enclosed an aqueous volume, mirroring the basic structure of a cell membrane.[1]

Core Experimental Protocols

The foundational experiments conducted by Bangham and his team were elegant in their simplicity, yet profound in their implications. The following sections detail the methodologies of two of their key early experiments: the preparation of multilamellar vesicles and the investigation of their permeability to ions.

Preparation of Multilamellar Vesicles (The "Bangham Method")

The primary method developed by Bangham for the creation of liposomes is known as the thin-film hydration technique.[1] This method, outlined below, remains a fundamental technique in this compound research today.

Materials:

-

Lipids: Primarily egg lecithin (phosphatidylcholine). For introducing a surface charge, a small molar percentage of a charged lipid like dicetylphosphate was included.[7] Cholesterol was also incorporated in some experiments to modulate membrane properties.[4][5]

-

Organic Solvent: Chloroform was the solvent of choice for dissolving the lipids.[1]

-

Aqueous Phase: A variety of salt solutions were used for hydration, depending on the specific experiment. For ion diffusion studies, solutions of KCl, NaCl, and other salts were used.[8]

Procedure:

-

Lipid Dissolution: A known quantity of the desired lipid or lipid mixture was dissolved in chloroform in a round-bottom flask.

-

Thin Film Formation: The chloroform was slowly evaporated under reduced pressure using a rotary evaporator. This process left a thin, dry film of lipid deposited on the inner wall of the flask.[1]

-

Hydration: The aqueous phase (e.g., a salt solution) was added to the flask containing the dry lipid film. The flask was then gently agitated, allowing the lipid film to hydrate and swell.[1] This spontaneous process resulted in the formation of multilamellar vesicles (MLVs), with the aqueous solution being entrapped between the concentric lipid bilayers.[1][5]

Characterization by Negative Staining Electron Microscopy

To visualize the newly formed structures, Bangham and Horne utilized negative staining electron microscopy. This technique allowed them to observe the morphology of the liposomes without the need for harsh fixation or sectioning methods that could disrupt the delicate lipid structures.[5][6]

Materials:

-

This compound Suspension: The freshly prepared multilamellar vesicle suspension.

-

Negative Stain: A solution of potassium phosphotungstate.[5][6]

-

Electron Microscope Grids: Carbon-coated grids were used as the support for the sample.

Procedure:

-

Sample Application: A drop of the this compound suspension was placed on a carbon-coated electron microscope grid.

-

Stain Application: A drop of the potassium phosphotungstate solution was added to the grid. The excess liquid was then carefully blotted away.

-

Drying: The grid was allowed to air dry. The electron-dense negative stain does not penetrate the lipid bilayers, instead surrounding the structures and filling the aqueous spaces. This creates a contrast that allows the lipid lamellae to be visualized as light lines against a dark background in the electron microscope.[5][6]

-

Imaging: The prepared grid was then examined in the electron microscope.

Key Signaling Pathways and Logical Relationships

The discovery of liposomes and the subsequent understanding of their properties followed a logical progression of scientific inquiry. This can be visualized as a pathway from the initial observation to the realization of their potential as membrane models and drug carriers.

Experimental Workflows

The workflow for Bangham's key experiments can be broken down into a series of sequential steps, from the initial preparation of the liposomes to their final analysis.

Quantitative Data from Early Experiments

A cornerstone of Bangham's early work was the quantitative analysis of the permeability of these new lipid structures to various ions. By entrapping a salt solution within the liposomes and then placing them in a salt-free medium, they could measure the rate at which different ions leaked out. This was typically achieved through dialysis, where the appearance of the entrapped ions in the external medium was monitored over time.[8]

| Ion/Molecule | Relative Diffusion Rate (Anions) | Relative Diffusion Rate (Cations) |

| Cl⁻ | 1.0 | - |

| I⁻ | 0.9 | - |

| F⁻ | 0.5 | - |

| NO₃⁻ | 0.35 | - |

| SO₄²⁻ | 0.05 | - |

| HPO₄²⁻ | 0.025 | - |

| K⁺ | - | 1.0 |

| Na⁺ | - | 0.6 |

| Li⁺ | - | 0.4 |

| Ca²⁺ | - | Impermeable |

| Glucose | - | Impermeable |

Table 1: Relative diffusion rates of various ions and glucose from multilamellar liposomes composed of egg lecithin and dicetylphosphate. The rates are normalized to the fastest diffusing ion in each series (Cl⁻ for anions and K⁺ for cations). Data is compiled from the findings in Bangham, Standish, and Watkins (1965).[8]

These experiments revealed a remarkable similarity between the permeability properties of their artificial lipid membranes and those of biological cell membranes.[3] They observed a clear selectivity, with small, uncharged molecules like water moving freely across the bilayers, while charged ions and larger molecules like glucose were significantly hindered.[3] The relative permeability of anions was found to be Cl⁻ > I⁻ > F⁻ > NO₃⁻ > SO₄²⁻ > HPO₄²⁻, while for cations it was K⁺ > Na⁺ > Li⁺, with divalent cations like Ca²⁺ being essentially impermeable.[8]

The Legacy of a Discovery

The pioneering work of Alec Bangham and his colleagues did more than just introduce a new laboratory tool. It provided a powerful and accessible model that helped to solidify the fluid mosaic model of the cell membrane and offered a new way to study the fundamental biophysical properties of lipid bilayers. The realization that these structures could encapsulate water-soluble molecules in their aqueous core and lipid-soluble molecules within their bilayers laid the direct groundwork for their use as drug delivery vehicles.[1] From the early, simple multilamellar vesicles to today's sophisticated, surface-modified "stealth" liposomes used in cancer therapy and vaccines, the lineage of these advanced drug delivery systems can be traced directly back to a serendipitous observation in a laboratory in Cambridge over sixty years ago.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. openalex.org [openalex.org]

- 3. Diffusion of univalent ions across the lamellae of swollen phospholipids. | Semantic Scholar [semanticscholar.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. demetzoslab.gr [demetzoslab.gr]

- 6. NEGATIVE STAINING OF PHOSPHOLIPIDS AND THEIR STRUCTURAL MODIFICATION BY SURFACE-ACTIVE AGENTS AS OBSERVED IN THE ELECTRON MICROSCOPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flinnsci.com [flinnsci.com]

- 8. Diffusion of univalent ions across the lamellae of swollen phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Empty Liposomes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of empty liposomes. It is designed to be a practical resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and comparative data to support the formulation and characterization of liposomal drug delivery systems.

Introduction to Empty Liposomes

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers.[1] "Empty" liposomes, or those without an encapsulated active pharmaceutical ingredient (API), are the foundational starting point for many drug delivery applications. Their physicochemical properties are of paramount importance as they dictate the liposome's stability, in vivo fate, and ultimately, the efficacy of the final drug product.[2] Key characteristics such as size, polydispersity index (PDI), and zeta potential must be carefully controlled and characterized.[3]

Core Physicochemical Properties of Empty Liposomes

The primary physicochemical properties of empty liposomes include their size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential. These properties are highly dependent on the lipid composition and the manufacturing process.

Size (Hydrodynamic Diameter) and Polydispersity Index (PDI)

The size of liposomes is a critical parameter that influences their biodistribution, cellular uptake, and clearance from the body.[4] The polydispersity index (PDI) is a measure of the heterogeneity of the this compound sizes in a given population. A PDI value below 0.2 is generally considered to indicate a monodisperse and homogenous population of liposomes.[5]

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the liposomal suspension.[6] Liposomes with a high absolute zeta potential (typically > ±30 mV) are electrostatically stabilized, which helps to prevent aggregation and fusion of the vesicles.[7]

Factors Influencing Physicochemical Properties

Several factors can influence the physicochemical properties of empty liposomes:

-

Lipid Composition: The choice of phospholipids and the inclusion of other lipids, such as cholesterol, significantly impact the rigidity, permeability, and surface charge of the liposomal membrane.[8][9] Cholesterol, in particular, is known to increase the stability of the lipid bilayer.[8]

-

Preparation Method: The method used to prepare the liposomes, such as thin-film hydration followed by extrusion, plays a crucial role in determining the final size and lamellarity of the vesicles.[10][11]

-

Storage Conditions: Temperature and the composition of the storage buffer can affect the long-term stability of empty liposomes, potentially leading to changes in size and aggregation over time.[2][12][13][14]

Quantitative Data Summary

The following tables summarize the typical physicochemical properties of empty liposomes prepared with different lipid compositions.

Table 1: Physicochemical Properties of Empty DSPC/Cholesterol Liposomes

| Molar Ratio (DSPC:Cholesterol) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 2:1 | 165.32 | 0.236 | -28.2 | [5] |

| 3:1 | Comparable to 2:1 | Not Reported | Not Reported | [5] |

| 40:40 (with 20% DOPS) | Similar to exosomes | Not Reported | Similar to exosomes | [4] |

Table 2: Physicochemical Properties of Empty DOPC/Cholesterol Liposomes

| Molar Ratio (DOPC:Cholesterol) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 85:10 (with 5% DSPE-PEG2K) | ~100 | Not Reported | Not Reported | [15] |

| Not Specified | ~100 | Monodisperse | Not Reported | [16] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of empty liposomes are provided below.

Preparation of Empty Liposomes by Thin-Film Hydration and Extrusion

This method is one of the most common and straightforward techniques for producing unilamellar liposomes of a defined size.[17][18]

Materials:

-

Phospholipids (e.g., DSPC, DOPC)

-

Cholesterol

-

Organic solvent (e.g., chloroform, methanol)[19]

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), ammonium sulfate solution)[3]

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder device

-

Polycarbonate membranes (with desired pore sizes, e.g., 100 nm)[20]

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipids and cholesterol in an organic solvent in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of solvent.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.[19]

-

Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[19]

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

-

Hydrate the lipid film by rotating the flask in the water bath (again, above the Tc) for a specified period (e.g., 30-60 minutes) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[3]

-

-

Extrusion:

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm pore size).[20]

-

Transfer the MLV suspension to the extruder.

-

Force the this compound suspension through the membrane multiple times (e.g., 10-21 cycles) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[20][21] The extrusion should also be performed at a temperature above the Tc of the lipids.

-

Characterization of Empty Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension.[22]

Materials:

-

DLS instrument

-

Cuvettes

-

Empty this compound suspension

-

Filtration unit (e.g., 0.22 µm syringe filter)

Procedure:

-

Sample Preparation: Dilute the this compound suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[23] A typical concentration might be in the range of 0.1-1 mg/mL. Filter the diluted sample through a 0.22 µm filter to remove any large aggregates or dust particles.

-

Instrument Setup: Set the DLS instrument parameters, including the scattering angle (commonly 90° or 173°), temperature (e.g., 25°C), and the viscosity and refractive index of the dispersant (the hydration buffer).[24]

-

Measurement: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement, typically consisting of multiple runs that are averaged to obtain the final result.

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter and the PDI.

ELS measures the electrophoretic mobility of charged particles in an electric field, which is then used to calculate the zeta potential.[25][26]

Materials:

-

ELS instrument (often integrated with a DLS system)

-

Electrode-containing cuvettes (e.g., folded capillary cells)

-

Empty this compound suspension

Procedure:

-

Sample Preparation: Dilute the this compound suspension with the appropriate buffer. It is crucial to use a buffer with a known and controlled ionic strength, as this can significantly affect the zeta potential.[26]

-

Instrument Setup: Set the instrument parameters, including the temperature and the dielectric constant of the dispersant.

-

Measurement: Inject the sample into the measurement cell, ensuring no air bubbles are present. An electric field is applied, and the velocity of the migrating liposomes is measured by detecting the Doppler shift of the scattered laser light.

-

Data Analysis: The software calculates the electrophoretic mobility and then converts it to the zeta potential using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used.[25]

Visualizations

The following diagrams illustrate the experimental workflow for the preparation and characterization of empty liposomes.

Caption: Workflow for empty this compound preparation and characterization.

Caption: Workflow for DLS measurement of this compound size and PDI.

Caption: Workflow for ELS measurement of this compound zeta potential.

References

- 1. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term this compound Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. This compound Synthesis Protocol : Synthesis of anionic and cationic unilamellar this compound nanoparticles using a... [protocols.io]

- 11. ijrti.org [ijrti.org]

- 12. researchgate.net [researchgate.net]

- 13. Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures | PLOS One [journals.plos.org]

- 14. Storage stability of liposomes stored at elevated subzero temperatures in DMSO/sucrose mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thin-Film Hydration Method for this compound Preparation - CD Formulation [formulationbio.com]

- 18. Thin Film Hydration Method for this compound and LNP formulation - Inside Therapeutics [insidetx.com]

- 19. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 20. sterlitech.com [sterlitech.com]

- 21. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. A basic introduction to Electrophoretic Light Scattering (ELS) for Zeta potential measurements - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 24. Light Scattering as an Easy Tool to Measure Vesicles Weight Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electrophoretic Light Scattering ELS | Measure Electrophoretic Mobility | Malvern Panalytical [malvernpanalytical.com]

- 26. This compound Zeta Potential Testing - CD Formulation [formulationbio.com]

The Aqueous Core: A Technical Guide to Fundamental Mechanisms of Drug Encapsulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanisms governing the encapsulation of therapeutic agents within aqueous core nanocarriers. A comprehensive understanding of these principles is paramount for the rational design and optimization of drug delivery systems with enhanced efficacy and safety profiles. This document provides a detailed overview of passive and active loading strategies, the influence of physicochemical properties on encapsulation, and standardized experimental protocols for characterization.

Core Mechanisms of Drug Encapsulation

The entrapment of a drug within the aqueous core of a nanocarrier, such as a liposome or a polymeric nanoparticle, is primarily governed by two distinct mechanisms: passive loading and active loading.

Passive Loading

Passive loading relies on the entrapment of the drug during the formation of the nanocarrier.[1] The therapeutic agent is encapsulated within the aqueous phase as the vesicle or particle self-assembles.[2] This method is straightforward but often results in lower encapsulation efficiencies, which are dependent on the reaction volume and the solubility of the drug in the aqueous media.[2]

-

Hydrophilic Drugs: These are dissolved in the aqueous medium that will form the core of the nanocarrier. During vesicle formation, a portion of this aqueous solution, along with the dissolved drug, is entrapped.[1]

-

Hydrophobic Drugs: These are typically incorporated within the lipid bilayer of liposomes or the polymeric matrix of nanoparticles.[1]

-

Amphiphilic Drugs: These molecules position themselves at the lipid-water interface.[1]

Active Loading (Remote Loading)

Active, or remote, loading techniques involve the encapsulation of a drug into pre-formed nanocarriers.[3] This approach can achieve significantly higher encapsulation efficiencies, often approaching 100%, and allows for greater control over the drug-to-lipid ratio.[4][5] Active loading is typically driven by a transmembrane gradient, such as a pH or ion gradient.[6]

The fundamental principle involves the drug, in its un-ionized, membrane-permeable form, crossing the nanocarrier membrane into the aqueous core.[7] Once inside, a change in the internal environment (e.g., lower pH) causes the drug to become ionized and thus membrane-impermeable, effectively trapping it within the core.[7][8]

Key Physicochemical Properties Influencing Encapsulation

The success of drug encapsulation is intricately linked to the physicochemical properties of both the drug and the nanocarrier system. A thorough understanding of these factors is crucial for optimizing loading efficiency and ensuring the stability of the final formulation.

Drug Properties

| Property | Influence on Encapsulation |

| Solubility | The drug's solubility in the aqueous core and/or the lipid/polymer matrix is a primary determinant of passive loading efficiency.[9] For active loading, aqueous solubility of the ionized form is critical for retention.[3] |

| pKa | The dissociation constant of the drug is crucial for active loading methods that rely on pH gradients. The drug must be able to exist in both a membrane-permeable (un-ionized) and a membrane-impermeable (ionized) state within the relevant pH range.[9] |

| Partition Coefficient (LogP) | This value indicates the lipophilicity of the drug. Highly lipophilic drugs are more likely to associate with the lipid bilayer of liposomes, while hydrophilic drugs will favor the aqueous core.[2] |

| Molecular Weight | The size of the drug molecule can influence its ability to passively diffuse across membranes and its retention within the nanocarrier.[2] |

| Chemical Structure | The presence of specific functional groups can influence drug-carrier interactions, such as hydrogen bonding or electrostatic interactions, which can affect both loading and release.[9] |

Nanocarrier Properties

| Property | Influence on Encapsulation |

| Lipid/Polymer Composition | The choice of lipids or polymers affects membrane fluidity, permeability, and surface charge, all of which can influence drug loading and retention.[10] |

| Particle Size and Polydispersity | These parameters can affect the surface area-to-volume ratio and the stability of the nanocarrier, which in turn can influence drug loading capacity.[10] |

| Surface Charge (Zeta Potential) | The surface charge can influence the interaction of the nanocarrier with the drug molecule, particularly for charged drugs.[11] |

| Lamellarity (for liposomes) | The number of lipid bilayers will affect the entrapped aqueous volume and the overall drug loading capacity.[12] |

Common Encapsulation Techniques

Several techniques are employed to achieve drug encapsulation in aqueous cores, each with its own advantages and limitations.

Nanoprecipitation (Solvent Displacement)

This technique involves dissolving the polymer and a hydrophobic drug in a water-miscible organic solvent.[13] This organic phase is then added to an aqueous non-solvent, causing the polymer to precipitate and form nanoparticles, entrapping the drug in the process.[7][13] For hydrophilic drugs, a modified nanoprecipitation method can be used where the drug is dissolved in the aqueous phase.[14]

Emulsion Solvent Evaporation

In this method, the drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water (o/w) emulsion.[15] The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles with the drug encapsulated within.[3][15] For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion technique is often employed.[16]

pH Gradient Method (for Liposomes)

A common active loading technique where a pH gradient is established across the liposomal membrane.[5] The interior of the this compound is maintained at a low pH (e.g., using a citrate buffer), while the exterior is at a physiological pH.[5] A weakly basic drug, un-ionized at physiological pH, will cross the lipid bilayer. Once inside the acidic core, the drug becomes protonated (charged) and is unable to diffuse back out.[8]

Experimental Protocols

Accurate and reproducible characterization of drug encapsulation is essential for the development of effective nanomedicines. The following sections detail key experimental protocols.

Determination of Encapsulation Efficiency and Drug Loading

Encapsulation Efficiency (EE) and Drug Loading (DL) are two critical parameters for evaluating the success of the encapsulation process.

-

Encapsulation Efficiency (%): The percentage of the initial drug that is successfully encapsulated within the nanocarriers.

-

Drug Loading (%): The weight percentage of the drug relative to the total weight of the nanocarrier.

Protocol: Centrifugation-Based Separation

This method is suitable for separating nanoparticles from the aqueous medium to quantify the amount of unencapsulated (free) drug.[17]

-

Sample Preparation: Take a known volume of the nanoparticle suspension.

-

Separation: Centrifuge the suspension at a high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the drug-loaded nanoparticles.[17] For smaller particles or to ensure complete separation, centrifugal filter units with a specific molecular weight cutoff can be used.[18]

-

Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug.

-

Quantification of Total Drug: To determine the total amount of drug, disrupt a separate aliquot of the unseparated nanoparticle suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.[17]

-

Analysis: Quantify the drug concentration in the supernatant and the total drug sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[17][19][20]

-

Calculation:

In Vitro Drug Release Kinetics

Studying the rate and mechanism of drug release from nanocarriers is crucial for predicting their in vivo performance.

Protocol: Dialysis Method

The dialysis method is commonly used to assess drug release over time in a controlled environment.

-

Apparatus Setup: A dialysis bag with a specific molecular weight cutoff (that allows free drug to pass through but retains the nanoparticles) is used.

-

Sample Preparation: A known volume of the drug-loaded nanoparticle suspension is placed inside the dialysis bag.

-

Release Study: The sealed dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

-

Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique (e.g., HPLC, UV-Vis Spectrophotometry).

-

Data Analysis: The cumulative percentage of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Particle Size and Zeta Potential Analysis

These parameters are critical for the physical characterization and stability assessment of nanocarriers.

Protocol: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

-

Instrumentation: A Zetasizer instrument or a similar device is used for these measurements.[8]

-

Sample Preparation: The nanoparticle suspension is diluted with an appropriate medium (e.g., deionized water or a low ionic strength buffer) to a suitable concentration for measurement.[8][11] The suspending medium should be filtered to remove any particulate contaminants.[11]

-

Particle Size Measurement (DLS): The diluted sample is placed in a cuvette and inserted into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter and polydispersity index (PDI).

-

Zeta Potential Measurement (ELS): For zeta potential measurement, the diluted sample is placed in a specialized folded capillary cell.[11] An electric field is applied across the sample, and the instrument measures the velocity of the charged particles (electrophoretic mobility).[4] The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.[4] The pH of the sample should be recorded as zeta potential is pH-dependent.[11]

Visualizing Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows discussed in this guide.

Conclusion

The encapsulation of drugs within aqueous core nanocarriers is a multifaceted process influenced by a delicate interplay of physicochemical properties and the chosen encapsulation methodology. While passive loading offers simplicity, active loading strategies provide superior efficiency and control, which are often critical for clinical translation. A robust and well-characterized formulation relies on the meticulous application of standardized experimental protocols to determine key parameters such as encapsulation efficiency, drug loading, release kinetics, and physical characteristics. The principles and methods outlined in this guide serve as a foundational resource for researchers and professionals dedicated to advancing the field of nanomedicine and drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Evaporation Method: Significance and symbolism [wisdomlib.org]

- 4. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Nanoprecipitation Method: Significance and symbolism [wisdomlib.org]

- 8. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]

- 9. jbino.com [jbino.com]

- 10. medium.com [medium.com]

- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scientificarchives.com [scientificarchives.com]

- 14. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.6. Encapsulation efficiency (EE) and drug loading content [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

Theoretical Models of Lipid Bilayer Formation and Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical models governing the formation and stability of lipid bilayers. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the fundamental principles of lipid self-assembly, the forces that stabilize these structures, and the experimental techniques used to characterize them, complete with detailed methodologies and quantitative data for key parameters.

Fundamental Principles of Lipid Bilayer Formation